3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid
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Description
3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid (abbreviated as PMTFA) is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. PMTFA is a heterocyclic compound that contains a morpholine ring and an oxadiazole ring, and it is commonly used as a reagent in organic synthesis.
Scientific Research Applications
Synthesis and Antimicrobial Activities
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities against various microorganisms. For example, Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, including compounds with morpholine moieties, and reported some antimicrobial activity against tested microorganisms (Başoğlu et al., 2013). Similarly, Patel et al. (2010) reported the synthesis of 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles containing morpholine and their antibacterial studies, indicating potential applications in antimicrobial therapy (Patel et al., 2010).
Anti-inflammatory and Analgesic Agents
Derivatives of 1,3,4-oxadiazole, including those modified with morpholine, have been synthesized and tested for anti-inflammatory and analgesic activities. Husain et al. (2009) synthesized a series derived from fenbufen, showing significant anti-inflammatory and analgesic activities with reduced ulcerogenic action, suggesting their potential as safer therapeutic agents (Husain et al., 2009).
Corrosion Inhibition
Research has also explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors. Ammal et al. (2018) studied the effect of substitution on benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid, demonstrating their effectiveness as corrosion inhibitors. This indicates potential applications in protecting metals against corrosion in industrial settings (Ammal et al., 2018).
properties
IUPAC Name |
3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.C2HF3O2/c1-6(2)8-11-12-9(14-8)7-5-13-4-3-10-7;3-2(4,5)1(6)7/h6-7,10H,3-5H2,1-2H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWSJORVTFVHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2COCCN2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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